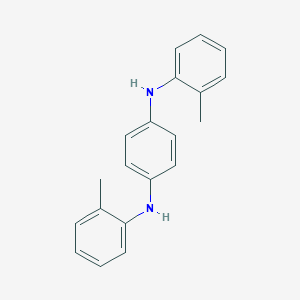
1-N,4-N-bis(2-methylphenyl)benzene-1,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Benzenediamine, N,N’-bis(2-methylphenyl)-: is an organic compound with the molecular formula C20H20N2 N,N’-Bis(2-methylphenyl)-1,4-benzenediamine . This compound is primarily used as an antioxidant in the rubber industry, where it helps to prevent the aging and degradation of rubber products .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The preparation of 1,4-Benzenediamine, N,N’-bis(2-methylphenyl)- involves the condensation of ortho-toluidine and aniline in the presence of a catalyst such as iron trichloride . The reaction is typically carried out in a condensation reaction still, where the raw materials are mixed and heated under controlled conditions. The process involves several steps, including washing, distillation, sedimentation, and pelletizing .
Industrial Production Methods:
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process is optimized to ensure high purity and yield. The raw materials are carefully measured and mixed, and the reaction conditions are closely monitored to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions:
1,4-Benzenediamine, N,N’-bis(2-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form corresponding amines.
Substitution: It can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Reagents like and are employed.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds
Applications De Recherche Scientifique
1,4-Benzenediamine, N,N’-bis(2-methylphenyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including polymers and dyes.
Biology: It is studied for its potential antioxidant properties and its effects on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of oxidative stress-related diseases.
Mécanisme D'action
The mechanism of action of 1,4-Benzenediamine, N,N’-bis(2-methylphenyl)- involves its participation in organic reactions such as nucleophilic aromatic substitution and oxidative coupling . These reactions enable the formation of complex molecular structures. The compound acts as a chemical intermediate, facilitating the creation of diverse organic molecules .
Comparaison Avec Des Composés Similaires
- N,N’-Bis(1-methylheptyl)-1,4-benzenediamine
- N,N’-Bis(2-methylpropyl)-1,4-benzenediamine
- N-(2-Methylbenzyl)-N’-phenyl-1,4-benzenediamine
Comparison:
1,4-Benzenediamine, N,N’-bis(2-methylphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits superior antioxidant properties, making it particularly valuable in the rubber industry .
Propriétés
Numéro CAS |
15017-02-4 |
|---|---|
Formule moléculaire |
C20H20N2 |
Poids moléculaire |
288.4 g/mol |
Nom IUPAC |
1-N,4-N-bis(2-methylphenyl)benzene-1,4-diamine |
InChI |
InChI=1S/C20H20N2/c1-15-7-3-5-9-19(15)21-17-11-13-18(14-12-17)22-20-10-6-4-8-16(20)2/h3-14,21-22H,1-2H3 |
Clé InChI |
MDZBMZIJIUEQJS-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC2=CC=C(C=C2)NC3=CC=CC=C3C |
SMILES canonique |
CC1=CC=CC=C1NC2=CC=C(C=C2)NC3=CC=CC=C3C |
Key on ui other cas no. |
15017-02-4 |
Description physique |
OtherSolid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















